molecular formula C25H18O4 B12008466 2-Methylnaphthalene-1,4-diyl dibenzoate CAS No. 2211-31-6

2-Methylnaphthalene-1,4-diyl dibenzoate

Katalognummer: B12008466
CAS-Nummer: 2211-31-6
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: BVVDINJVWBJRHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylnaphthalene-1,4-diyl dibenzoate is an organic compound with the molecular formula C({25})H({18})O(_{4}) It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzoate groups attached to the naphthalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnaphthalene-1,4-diyl dibenzoate typically involves the esterification of 2-methylnaphthalene-1,4-diol with benzoic acid or its derivatives. One common method includes the following steps:

    Starting Materials: 2-Methylnaphthalene-1,4-diol and benzoic acid.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylnaphthalene-1,4-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce alkyl or acyl groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-Methylnaphthalene-1,4-diyl dibenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism by which 2-Methylnaphthalene-1,4-diyl dibenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2-Methylnaphthalene-1,4-diyl dibenzoate can be compared with other similar compounds, such as:

    Naphthalene-1,4-diyl dibenzoate: Lacks the methyl group, which can influence its reactivity and properties.

    2-Methylnaphthalene-1,4-diyl diacetate: Contains acetate groups instead of benzoate, affecting its chemical behavior and applications.

    1,4-Dihydroxynaphthalene: The parent diol compound, which serves as a precursor for various derivatives.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

2211-31-6

Molekularformel

C25H18O4

Molekulargewicht

382.4 g/mol

IUPAC-Name

(4-benzoyloxy-3-methylnaphthalen-1-yl) benzoate

InChI

InChI=1S/C25H18O4/c1-17-16-22(28-24(26)18-10-4-2-5-11-18)20-14-8-9-15-21(20)23(17)29-25(27)19-12-6-3-7-13-19/h2-16H,1H3

InChI-Schlüssel

BVVDINJVWBJRHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.